molecular formula C19H23FN2O3S B3467945 1-(2-ethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(2-ethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No. B3467945
M. Wt: 378.5 g/mol
InChI Key: SIJPXTKQCYGEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine sulfonamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is known to possess several biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In

Mechanism of Action

The exact mechanism of action of 1-(2-ethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. It has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, the compound has been investigated for its potential use as a diagnostic tool in imaging studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-ethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine in lab experiments is its potential to exhibit multiple biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. However, the compound's mechanism of action is not fully understood, and further research is needed to elucidate its exact mode of action. Additionally, the compound's potential toxicity and side effects need to be thoroughly investigated before it can be considered for clinical use.

Future Directions

There are several future directions for research on 1-(2-ethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. Some of these directions include:
1. Investigating the compound's mechanism of action in more detail to better understand how it exerts its biological effects.
2. Conducting further pre-clinical studies to determine the compound's safety and efficacy in animal models.
3. Exploring the compound's potential use as a diagnostic tool in imaging studies.
4. Investigating the compound's potential use in combination with other drugs for the treatment of various diseases.
5. Developing new synthetic methods to improve the yield and purity of the compound.

Scientific Research Applications

1-(2-ethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in pre-clinical studies as an anti-inflammatory and analgesic agent. It has also been investigated for its anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro. Additionally, the compound has been explored for its potential use as a diagnostic tool in imaging studies.

properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-2-25-19-6-4-3-5-16(19)15-21-11-13-22(14-12-21)26(23,24)18-9-7-17(20)8-10-18/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJPXTKQCYGEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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